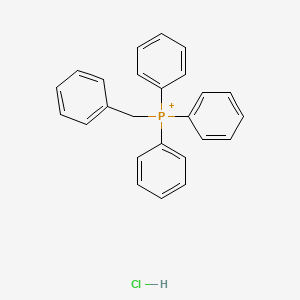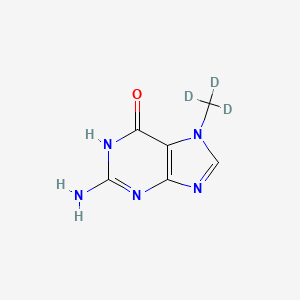![molecular formula C25H17BO3 B15089051 Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid](/img/structure/B15089051.png)
Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid typically involves the Suzuki cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in organic synthesis. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually include solvents such as chlorobenzene or o-dichlorobenzene, which help to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid derivatives with additional oxygen-containing functional groups, while reduction reactions may yield derivatives with additional hydrogen atoms.
Scientific Research Applications
Spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices
Mechanism of Action
The mechanism by which spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid exerts its effects depends on its specific application. In the context of optoelectronics, for example, the compound’s unique spiro structure allows for efficient charge transport and light emission. The molecular targets and pathways involved in these processes include the interaction of the compound with other organic molecules and the formation of excited states that emit light upon relaxation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid include:
- Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
- Spiro[acridine-9,9’-fluorene]
- Spiro[cyclopropane-1,9’-fluorene]
- Spiro[2,4]hepta-4,6-diene]
Uniqueness
What sets spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid apart from these similar compounds is its specific boronic acid functional group, which imparts unique reactivity and potential for further functionalization. This makes it particularly valuable for applications in organic synthesis and materials science .
Properties
Molecular Formula |
C25H17BO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-2'-ylboronic acid |
InChI |
InChI=1S/C25H17BO3/c27-26(28)16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)29-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15,27-28H |
InChI Key |
XWJYQPFDUBPRKM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


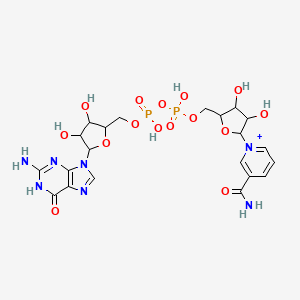
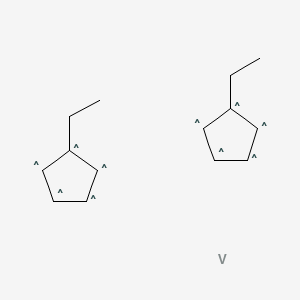
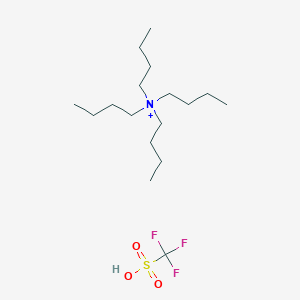
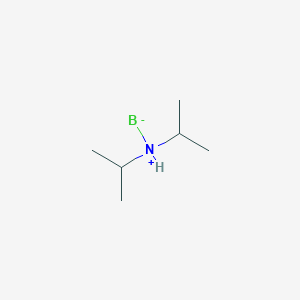
![[des-Arg9]bradykinin](/img/structure/B15088996.png)


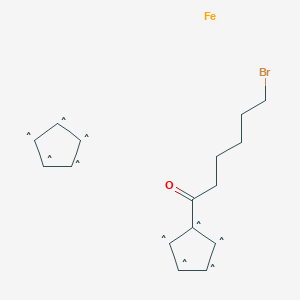
![(S)-1-{(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-ferrocenyl}ethyldicy](/img/structure/B15089028.png)
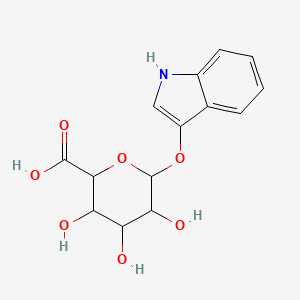
![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
